Synthesis via Selective Monodebromination of Methyl 4,5-Dibromo-2-furoate Achieves 56% Isolated Yield
In a documented synthetic procedure, methyl 4,5-dibromo-2-furancarboxylate (3.3 g, 11.62 mmol) underwent regioselective monodebromination with isopropylmagnesium chloride (6.97 mL, 13.95 mmol) in THF at −40 °C for 1 hour, followed by aqueous work-up and chromatographic purification, to afford methyl 4-bromofuran-2-carboxylate in 56% isolated yield (1.4 g, 6.49 mmol) [1]. This yield establishes a benchmark for the C4-monobrominated product from the dibromo precursor and serves as a practical reference for process chemists scaling this transformation.
| Evidence Dimension | Isolated yield of monodebromination from 4,5-dibromo precursor |
|---|---|
| Target Compound Data | 56% yield (1.4 g, 6.49 mmol) |
| Comparator Or Baseline | Methyl 4,5-dibromo-2-furancarboxylate (starting material); no direct yield comparator available for alternative regioisomer synthesis under identical conditions |
| Quantified Difference | Not applicable (single product yield benchmark) |
| Conditions | THF, −40 °C, 1 h reaction with i-PrMgCl; column chromatography (3% EtOAc/hexanes); LCMS confirmed m/e 205, 207 (M, M+2)+ |
Why This Matters
This 56% yield provides a reproducible benchmark for the synthesis of methyl 4-bromofuran-2-carboxylate from its 4,5-dibromo precursor, enabling cost-yield assessment and process feasibility evaluation prior to procurement.
- [1] Open Reaction Database (ORD). Synthesis of methyl 4-bromo-2-furancarboxylate. Procedure details from US08946278B2. View Source
